molecular formula C9H15BrN4O3S B13757367 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide CAS No. 5347-08-0

2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide

Cat. No.: B13757367
CAS No.: 5347-08-0
M. Wt: 339.21 g/mol
InChI Key: LZPGUALNGZSCPY-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing three nitrogen atoms, and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide typically involves the alkylation of cyanuric acid derivatives. One common method includes the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions. Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the diazinane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is unique due to its specific functional groups and the presence of the carbamimidothioate moiety

Properties

CAS No.

5347-08-0

Molecular Formula

C9H15BrN4O3S

Molecular Weight

339.21 g/mol

IUPAC Name

2-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C9H14N4O3S.BrH/c1-2-9(3-4-17-7(10)11)5(14)12-8(16)13-6(9)15;/h2-4H2,1H3,(H3,10,11)(H2,12,13,14,15,16);1H

InChI Key

LZPGUALNGZSCPY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCSC(=N)N.Br

Origin of Product

United States

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